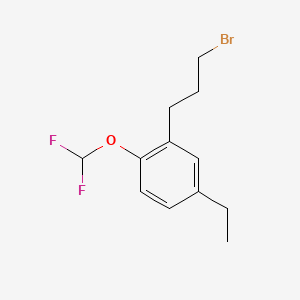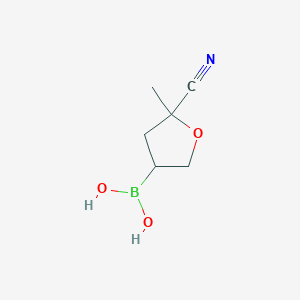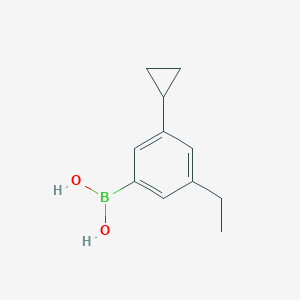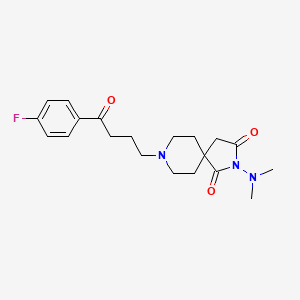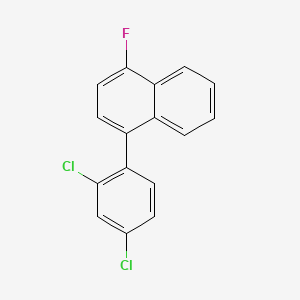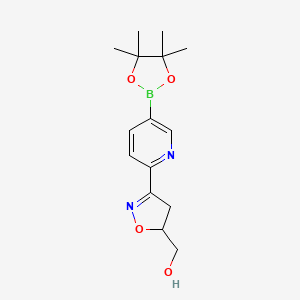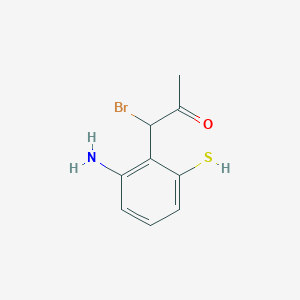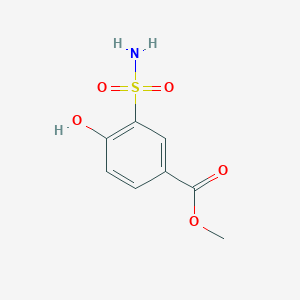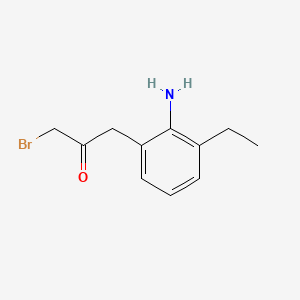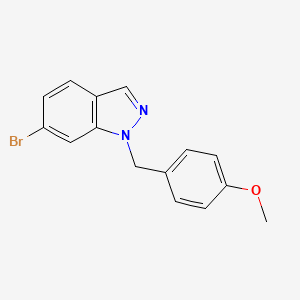
6-Bromo-1-(4-methoxybenzyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-(4-methoxybenzyl)-1H-indazole is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromine atom at the 6th position and a 4-methoxybenzyl group attached to the nitrogen atom of the indazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(4-methoxybenzyl)-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoindazole and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in a suitable solvent, often dimethylformamide (DMF), in the presence of a base such as sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified by techniques such as flash chromatography using a mixture of hexane and ethyl acetate as the eluent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-(4-methoxybenzyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring or the substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the 6th position, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
6-Bromo-1-(4-methoxybenzyl)-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-(4-methoxybenzyl)-1H-indazole involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one: This compound shares a similar structure but has a quinoline ring instead of an indazole ring.
6-Bromo-1-(4-methoxyphenyl)indazole: This compound has a 4-methoxyphenyl group instead of a 4-methoxybenzyl group.
Uniqueness
6-Bromo-1-(4-methoxybenzyl)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the 4-methoxybenzyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H13BrN2O |
|---|---|
Poids moléculaire |
317.18 g/mol |
Nom IUPAC |
6-bromo-1-[(4-methoxyphenyl)methyl]indazole |
InChI |
InChI=1S/C15H13BrN2O/c1-19-14-6-2-11(3-7-14)10-18-15-8-13(16)5-4-12(15)9-17-18/h2-9H,10H2,1H3 |
Clé InChI |
QBWOYLOGZGLEAH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
![5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B14071387.png)

